molecular formula C12H9BrO3 B5620852 2-bromo-4-methylphenyl 2-furoate

2-bromo-4-methylphenyl 2-furoate

Cat. No.: B5620852
M. Wt: 281.10 g/mol
InChI Key: QDMUGHGMGMMIPK-UHFFFAOYSA-N
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Description

2-Bromo-4-methylphenyl 2-furoate is an aryl ester derivative of 2-furoic acid, featuring a bromine atom and a methyl group substituted at the 2- and 4-positions of the phenyl ring, respectively. Aryl furoates, such as those discussed in the literature, are often employed as intermediates in organic synthesis or studied for their physicochemical and sensory characteristics . The bromine substituent likely enhances lipophilicity and reactivity, while the methyl group may influence steric and electronic effects on the aromatic ring.

Properties

IUPAC Name

(2-bromo-4-methylphenyl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO3/c1-8-4-5-10(9(13)7-8)16-12(14)11-3-2-6-15-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMUGHGMGMMIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C2=CC=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-methylphenyl 2-furoate typically involves the esterification of 2-bromo-4-methylphenol with 2-furoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methylphenyl 2-furoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-4-methylphenyl 2-furoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-4-methylphenyl 2-furoate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by nucleophiles, leading to the formation of new chemical bonds. Additionally, the ester group can participate in hydrolysis reactions, releasing 2-furoic acid and the corresponding phenol .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key differences between 2-bromo-4-methylphenyl 2-furoate and structurally related compounds:

Compound Substituents/Functional Groups Molecular Weight (g/mol) Notable Properties Source
This compound Phenyl ring with Br (C2), CH₃ (C4) ~269.1 (calculated) High lipophilicity (inferred); potential intermediate use N/A
Methyl 2-furoate (1) Methyl ester 126.11 "Decayed" odor profile
Ethyl 2-furoate (2) Ethyl ester 140.14 Intense "sweet," "acid," "urinous" odor
Allyl 2-furoate (3) Allyl ester 152.15 "Decayed" odor profile
4-Bromo-2-[3-(2-thienyl)acryloyl]phenyl 2-furoate Bromo, thienyl acryloyl substituents 403.25 Sulfur-containing; enhanced electronic diversity
2-Bromo-4'-methoxyacetophenone Bromo, methoxy, acetophenone backbone 229.07 Used as an intermediate under controlled conditions

Key Observations :

  • Substituent Effects: Alkyl esters (methyl, ethyl, allyl) exhibit distinct odor profiles despite minor structural differences. For example, ethyl 2-furoate (2) displays intense "sweet" and "urinous" notes, whereas methyl (1) and allyl (3) esters share "decayed" odors . The bromo and methyl groups in the target compound may suppress volatility, altering odor characteristics compared to alkyl analogs.
  • Reactivity and Applications: Brominated aromatics, such as 2-bromo-4'-methoxyacetophenone, are often intermediates in pharmaceutical or agrochemical synthesis due to bromine's role as a leaving group . This suggests this compound may serve similar purposes. Aryl furoates generally exhibit higher thermal stability than alkyl esters due to aromatic conjugation, which could influence their utility in high-temperature reactions .
Physicochemical Properties
  • Lipophilicity: The bromine atom in this compound likely increases logP (octanol-water partition coefficient) compared to non-halogenated analogs, enhancing solubility in organic solvents.
  • Steric Effects : The methyl group at the 4-position may hinder nucleophilic attack at the ester carbonyl, reducing hydrolysis rates relative to unsubstituted phenyl furoates.

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